Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
CAS No.: 1120214-92-7
Cat. No.: VC2783469
Molecular Formula: C9H8ClN3O2
Molecular Weight: 225.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1120214-92-7 |
|---|---|
| Molecular Formula | C9H8ClN3O2 |
| Molecular Weight | 225.63 g/mol |
| IUPAC Name | ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate |
| Standard InChI | InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-11-7(10)6-4-3-5-13(6)12-8/h3-5H,2H2,1H3 |
| Standard InChI Key | WRARSQVGYXYTRF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN2C=CC=C2C(=N1)Cl |
| Canonical SMILES | CCOC(=O)C1=NN2C=CC=C2C(=N1)Cl |
Introduction
Chemical Identity and Structure
Ethyl 4-chloropyrrolo[2,1-f] triazine-2-carboxylate is a complex heterocyclic molecule featuring a fused ring system with a pyrrole moiety connected to a triazine ring. The molecule contains a chlorine substituent at the 4-position and an ethyl carboxylate group at the 2-position. Its structure consists of a tricyclic system with nitrogen heteroatoms that contribute to its unique chemical reactivity and potential biological activities .
Basic Identification Parameters
The compound's structural configuration includes a pyrrole ring fused with a triazine system, creating a distinctive molecular architecture that contributes to its chemical reactivity profile .
Structural Isomers
It is important to note that several positional isomers of this compound exist, with carboxylate groups at different positions. These include:
These isomers possess different chemical properties and potentially different biological activities, highlighting the importance of precise structural identification in research and applications .
Physical and Chemical Properties
Ethyl 4-chloropyrrolo[2,1-f] triazine-2-carboxylate exhibits several distinctive physicochemical properties that influence its behavior in various chemical and biological systems.
Physical Properties
| Property | Value | Source |
|---|---|---|
| Physical State | Solid | |
| Molecular Weight | 225.63 g/mol | |
| XLogP3-AA | Estimated ~1.6 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 3 |
The compound's physical properties contribute to its solubility characteristics and potential for crossing biological membranes, which are important factors in pharmaceutical applications .
Chemical Reactivity
The chemical reactivity of Ethyl 4-chloropyrrolo[2,1-f] triazine-2-carboxylate is largely determined by its functional groups. The chlorine at position 4 serves as a leaving group in nucleophilic substitution reactions, making this compound valuable as a building block in organic synthesis. The ethyl ester functionality provides opportunities for hydrolysis, transesterification, and other transformations common to carboxylic esters .
The nitrogen-rich triazine ring contributes to the compound's ability to participate in hydrogen bonding interactions, while also influencing its basicity and potential coordination with metal centers .
Synthesis Methods
The synthesis of Ethyl 4-chloropyrrolo[2,1-f] triazine-2-carboxylate typically involves multi-step synthetic routes starting from pyrrole derivatives.
General Synthetic Approach
The synthesis generally begins with appropriately substituted pyrrole derivatives, followed by a series of modifications to construct the triazine ring system. The process typically involves:
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Preparation of a suitably substituted pyrrole-2-carboxylate
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N-amination of the pyrrole nitrogen
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Cyclization to form the triazine ring
Specific Synthetic Method
A more specific method for synthesizing pyrrolo[2,1-f] triazine derivatives, which can be adapted for Ethyl 4-chloropyrrolo[2,1-f] triazine-2-carboxylate, involves:
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N-amination of pyrrole-2-carboxylate using chloramine generated in situ from sodium hypochlorite and ammonia
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Cyclization of the resulting N-amino pyrrole-2-carboxylate under Leuckart conditions using formamide and ammonium acetate
The synthetic route described in the literature involves:
"Stirring compounds of Formula I with sodium hypochlorite, Methyl tertiary-butyl ether (MTBE), methyltrioctylammonium chloride (aliquat-336), aqueous NaOH, ammonium chloride and aqueous NH4OH at a temperature ranging between 25°C to 35°C for a period ranging between 2-4 hrs to obtain N-aminated substituted 2-carboxylate" .
This is followed by cyclization under Leuckart conditions, where "the N-aminated pyrrole/indole-2-carboxylate compound obtained is added to formamide and ammonium acetate under Leuckart conditions to obtain pyrrolo/indole triazine compounds" .
Applications and Research Significance
Ethyl 4-chloropyrrolo[2,1-f] triazine-2-carboxylate has several important applications, particularly in medicinal chemistry and as a synthetic intermediate.
Medicinal Chemistry Applications
The pyrrolo[2,1-f] triazine scaffold is recognized for its diverse biological activities. Compounds containing this core structure have been investigated for:
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Kinase inhibition activities
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Potential anticancer properties
According to research findings, "pyrrolo[2,1-f] triazine derivatives share a similar core structure but differ in their substituents, which significantly affect their reactivity and biological activity," making this class of compounds valuable in drug discovery efforts.
Role as a Synthetic Intermediate
As a functionalized heterocycle with reactive sites, Ethyl 4-chloropyrrolo[2,1-f] triazine-2-carboxylate serves as an important building block in the synthesis of more complex molecules. The chlorine functionality at position 4 allows for nucleophilic substitution reactions, enabling the generation of a library of derivatives with potential biological activities .
The compound has been referenced in patent literature, suggesting its utility in pharmaceutical research and development processes .
| Hazard Type | Classification | Reference |
|---|---|---|
| Skin irritation | Category 2 | |
| Eye irritation | Category 2A | |
| Specific target organ toxicity - single exposure | Category 3, Respiratory system |
These classifications indicate that the compound can cause skin and eye irritation and may cause respiratory irritation .
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